Tyr-Uroguanylin (mouse, rat)

Description

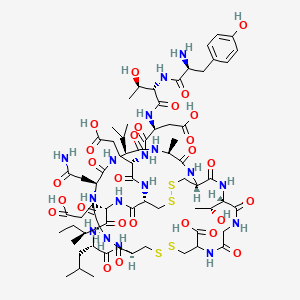

The exact mass of the compound Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH) is 1731.6248658 g/mol and the complexity rating of the compound is 3560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tyr-Uroguanylin (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-Uroguanylin (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25S,32S)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPAZOCVWKWHQY-WRDWYYEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC(NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H105N17O27S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyr-Uroguanylin (Mouse, Rat): A Technical Guide to Its Discovery, History, and Core Experimental Methodologies

Introduction

Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidneys. It belongs to the guanylin (B122020) family of peptides, which are endogenous ligands for the guanylate cyclase C (GC-C) receptor. The discovery of uroguanylin and its subsequent characterization in rodent models have been pivotal in understanding intestinal physiology and have paved the way for the development of novel therapeutics for gastrointestinal disorders.

This technical guide provides an in-depth overview of the discovery and history of uroguanylin in mice and rats. It is important to note that "Tyr-Uroguanylin" refers to a synthetic analog of uroguanylin with a tyrosine residue added, typically at the N-terminus. This modification is primarily for research purposes, such as facilitating radioiodination for use in receptor binding assays and radioimmunoassays, rather than being a distinct naturally occurring peptide with its own discovery timeline. Therefore, this guide focuses on the foundational science of native uroguanylin, which is essential for understanding the application and significance of its synthetic derivatives like Tyr-Uroguanylin.

Discovery and History of Uroguanylin in Rodents

The journey to understanding uroguanylin began with research into the mechanisms of secretory diarrhea caused by heat-stable enterotoxins (STs) from bacteria like Escherichia coli. These toxins were found to activate intestinal guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent fluid secretion. This prompted a search for endogenous ligands that might regulate the same receptor.

Guanylin was the first such peptide to be isolated from rat jejunum.[1][2] Shortly after, a second, related peptide was purified from opossum urine and named uroguanylin.[1][2] Subsequent research led to the cloning of the cDNA for rat uroguanylin from a rat jejunum cDNA library. The precursor protein was found to be 106 amino acids long, with a 15-amino acid active peptide.[1]

The mouse uroguanylin gene, designated Guca2b, was later cloned and found to be structurally similar to the guanylin gene (Guca2a), suggesting they arose from a gene duplication event.[3] These genes are tightly linked on mouse chromosome 4.[3] Studies in knockout mice have been instrumental in elucidating the physiological roles of uroguanylin, including its involvement in salt excretion and blood pressure regulation.[4]

Molecular Biology and Tissue Expression

Uroguanylin is expressed in various tissues in mice and rats, with the highest concentrations typically found in the gastrointestinal tract. The expression pattern of uroguanylin is distinct from that of guanylin, suggesting complementary roles for these two peptides.

| Tissue | Species | Expression Level/Localization | Reference |

| Small Intestine | Mouse | High, particularly in the proximal small intestine and villi. | [3][5][6] |

| Rat | High, particularly in the jejunum. | [1] | |

| Colon | Mouse | Lower than small intestine, but present. | [3] |

| Rat | Present. | [6] | |

| Stomach | Rat | Present in epithelial cells. | [6] |

| Kidney | Mouse | Present, with highest expression in the proximal tubules. | [5][7] |

| Rat | Present. | [1] | |

| Pancreas | Rat | Present. | [1] |

| Lung | Rat | Present. | [1] |

Signaling Pathway

Uroguanylin exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells.[8] This binding stimulates the intracellular catalytic domain of the receptor to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]

Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[10] This leads to the secretion of chloride ions into the intestinal lumen, followed by the osmotic movement of water, resulting in fluid secretion.[10][11] Concurrently, the increased cGMP inhibits the Na+/H+ exchanger, reducing sodium absorption.[10]

In the kidney, uroguanylin also promotes the excretion of sodium and water, contributing to the regulation of blood pressure.[4] While the GC-C receptor is involved, there is also evidence for GC-C-independent signaling pathways in the kidney.[4]

Uroguanylin signaling pathway in an intestinal epithelial cell.

Experimental Protocols

Analysis of Uroguanylin mRNA Expression by Northern Blot

This protocol provides a general method for detecting and quantifying uroguanylin mRNA in various tissues from mice or rats.

Methodology:

-

Tissue Collection and RNA Extraction: Tissues of interest (e.g., segments of the intestine, kidney) are harvested from mice or rats and immediately frozen in liquid nitrogen. Total RNA is then extracted using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis to visualize intact ribosomal RNA bands.

-

Probe Preparation: A cDNA probe specific for mouse or rat uroguanylin is generated. This can be done by reverse transcription-polymerase chain reaction (RT-PCR) using primers designed from the known uroguanylin cDNA sequence, followed by cloning of the PCR product. The probe is then labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label.

-

Gel Electrophoresis and Blotting: A specified amount of total RNA (e.g., 10-20 µg) per sample is separated by size on a denaturing agarose (B213101) gel. The RNA is then transferred from the gel to a nylon membrane by capillary blotting.

-

Hybridization: The membrane is prehybridized to block non-specific binding sites and then hybridized overnight with the labeled uroguanylin probe in a hybridization buffer at an appropriate temperature (e.g., 42-65°C, depending on the probe and buffer composition).

-

Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film or a phosphorimager screen to detect the hybridized probe. For non-radioactive probes, detection is typically performed using a chemiluminescent or colorimetric substrate.

-

Analysis: The intensity of the resulting band, corresponding to the uroguanylin mRNA, is quantified by densitometry. To normalize for variations in RNA loading, the membrane is often stripped and re-probed for a housekeeping gene such as GAPDH.

Experimental workflow for Northern blot analysis of uroguanylin mRNA.

Ussing Chamber Assay for Intestinal Ion Transport

This assay measures the effect of uroguanylin on ion secretion across a segment of mouse or rat intestine.

Methodology:

-

Tissue Preparation: A segment of intestine (e.g., duodenum, jejunum, or colon) is excised from a mouse or rat and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.

-

Mounting in Ussing Chamber: The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Both sides are bathed with equal volumes of oxygenated Ringer's solution maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV using a voltage-clamp apparatus. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport.

-

Experimental Procedure: After a baseline Isc is established, uroguanylin is added to the mucosal bath in a cumulative, dose-dependent manner. The change in Isc (ΔIsc) is recorded.

-

Pharmacological Analysis: To identify the specific ions being transported, ion channel blockers or transport inhibitors can be used. For example, bumetanide (B1668049) can be added to the serosal side to inhibit the Na-K-2Cl cotransporter and thus chloride secretion.

-

Data Analysis: The ΔIsc is plotted against the concentration of uroguanylin to generate a dose-response curve, from which parameters like the EC50 (half-maximal effective concentration) can be calculated.

Receptor Binding Assay using Tyr-Uroguanylin

This protocol describes a competitive binding assay to characterize the interaction of uroguanylin and other ligands with the GC-C receptor, using a radiolabeled Tyr-Uroguanylin analog.

Methodology:

-

Preparation of Radiolabeled Ligand: Synthetic Tyr-Uroguanylin is radiolabeled, typically with Iodine-125 (125I), using a standard method such as the Chloramine-T or Iodogen method. The radiolabeled peptide ([125I]Tyr-Uroguanylin) is then purified by high-performance liquid chromatography (HPLC).

-

Cell Culture and Membrane Preparation: A cell line that expresses the GC-C receptor, such as the human colon carcinoma cell line T84, is cultured. Alternatively, membranes can be prepared from tissues known to express GC-C, such as the intestinal mucosa of mice or rats.

-

Binding Assay:

-

A constant, low concentration of [125I]Tyr-Uroguanylin is incubated with the cell membranes or whole cells.

-

Increasing concentrations of an unlabeled competitor ligand (e.g., native uroguanylin, guanylin, or other synthetic analogs) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. For cell membranes, this is typically done by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand. The filters are then washed to remove non-specifically bound radioactivity.

-

Quantification of Binding: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The amount of bound [125I]Tyr-Uroguanylin is plotted against the concentration of the unlabeled competitor. This competition curve is then analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) of the competitor. From the IC50, the binding affinity (Ki) of the competitor for the GC-C receptor can be calculated.

References

- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. benthamscience.com [benthamscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-Uroguanylin in the Rat: A Comparative Analysis of Intestinal and Renal Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Uroguanylin (B126073), a peptide hormone of the guanylin (B122020) family, is a critical regulator of fluid and electrolyte homeostasis.[1][2] Initially isolated from opossum urine and rat jejunum, it is now recognized as a key component of the "entero-renal axis," a communication pathway linking intestinal salt intake with renal salt excretion.[3][4] Uroguanylin is synthesized as a larger precursor, prouroguanylin, which is the primary form found in circulation and tissues like the intestine and kidney.[1][5][6] The active form, uroguanylin, is generated through proteolytic cleavage.[5] This peptide exerts its effects by binding to membrane-bound guanylate cyclase receptors, though its signaling mechanisms and physiological outcomes differ significantly between the intestine and the kidney.[7][8] This guide provides a detailed technical comparison of uroguanylin's function in the rat intestine and kidney, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Function in the Rat Intestine

In the rat intestine, uroguanylin acts primarily as a paracrine and luminocrine regulator of ion and water transport.[1][9] It is most abundantly expressed in the proximal small intestine, with levels decreasing towards the colon.[1][10] Secreted into the intestinal lumen by enteroendocrine cells, it modulates the local environment in response to stimuli like oral salt intake.[4][8]

Mechanism of Action and Signaling

The intestinal actions of uroguanylin are mediated by the guanylate cyclase-C (GC-C) receptor, located on the apical membrane of enterocytes.[2][7][11] Binding of uroguanylin to GC-C activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][11]

Elevated intracellular cGMP has two primary effects:

-

Activation of cGMP-dependent protein kinase II (PKGII): This kinase phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[4][12] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[13][14]

-

Inhibition of the Na+/H+ Exchanger (NHE3): This leads to a decrease in sodium (Na⁺) absorption.[8]

The combined effect of reduced Na⁺ absorption and increased Cl⁻/HCO₃⁻ secretion drives the osmotic movement of water into the lumen, resulting in luminal hydration.[8][12]

Signaling Pathway in Rat Intestinal Epithelium

Caption: Uroguanylin signaling cascade in rat intestinal enterocytes.

Quantitative Data: Effects on Jejunal Transport

Studies using a closed jejunal loop model in anesthetized rats have quantified the effects of luminally administered uroguanylin.

| Peptide (Concentration) | Effect on Net Fluid Absorption | Effect on Net NaCl Absorption | Effect on Luminal pH | Reference |

| Uroguanylin (10⁻⁸ M - 10⁻⁶ M) | Concentration-dependent inhibition | Concentration-dependent inhibition | Increased (Bicarbonate Secretion) | [13] |

| Guanylin (10⁻⁶ M) | Inhibition | Inhibition | No significant change | [13] |

| STa (10⁻⁸ M - 10⁻⁶ M) | Potent, concentration-dependent inhibition | Potent, concentration-dependent inhibition | Increased (Bicarbonate Secretion) | [13] |

STa (heat-stable enterotoxin) is a bacterial analog of uroguanylin and a potent GC-C agonist.

Function in the Rat Kidney

Uroguanylin's role in the kidney is primarily endocrine, contributing to natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (increased urine output) following an oral salt load.[3][7][15][16] Circulating prouroguanylin is filtered at the glomerulus and processed into active uroguanylin within the renal tubules, where it acts on tubular epithelial cells.[5] While prouroguanylin is also synthesized within the kidney itself, particularly in the distal tubules, its mRNA expression is significantly lower than in the intestine.[6][17][18][19]

Mechanism of Action and Signaling

The renal signaling pathway for uroguanylin is more complex and controversial than in the intestine. Evidence supports both GC-C-dependent and GC-C-independent mechanisms.[7][8]

-

GC-C Dependent Pathway: Some studies have detected GC-C mRNA and cGMP production in response to uroguanylin in proximal tubule cells, suggesting a mechanism similar to the intestine exists.[8][16][20]

-

GC-C Independent Pathway: A significant body of evidence points to a GC-C-independent pathway being the primary mediator of uroguanylin's renal effects.[7] Studies in GC-C knockout mice show that the natriuretic and diuretic effects of uroguanylin remain intact.[8][21] This alternative pathway is thought to involve a pertussis toxin-sensitive G-protein-coupled receptor (GPCR) in the proximal tubules and potentially an arachidonic acid-linked GPCR in the collecting ducts.[7][16]

This dual-pathway system suggests a more nuanced regulation of renal function compared to the straightforward secretory action in the gut.

Signaling Pathways in Rat Kidney Tubules

Caption: Dual signaling pathways of uroguanylin in rat renal tubule cells.

Quantitative Data: Effects on Isolated Perfused Kidney

Experiments on isolated perfused rat kidneys demonstrate uroguanylin's direct effects on renal function, independent of systemic hormonal or neural influences.

| Uroguanylin Concentration (μM) | Glomerular Filtration Rate (GFR) | Urine Na⁺ Excretion | Fractional Na⁺ Reabsorption | Urine K⁺ Excretion | Reference |

| 0.19 | Significant increase | Significant increase | Decrease | Increase | [15] |

| 0.66 | Increase | Maximal increase | Reduced from ~79% to ~59% | Increase | [15][22] |

| 1.9 | Increased from 0.77 to 1.34 ml·g⁻¹·min⁻¹ | Sustained increase | Sustained reduction | Increased by 50% | [15][22] |

Comparative Summary: Intestine vs. Kidney

| Feature | Rat Intestine | Rat Kidney |

| Primary Function | Paracrine/Luminocrine: Regulate local fluid & electrolyte secretion.[1][8] | Endocrine: Regulate systemic salt & water balance.[3][16] |

| Primary Receptor | Guanylate Cyclase-C (GC-C).[2][7] | GC-C and a putative G-Protein Coupled Receptor (GPCR).[7][8][21] |

| Signaling Pathway | GC-C activation is essential.[11] | Primarily GC-C independent; a secondary GC-C pathway may exist.[7][8] |

| Second Messenger | cGMP.[3] | cGMP (minor role); Other messengers from GPCR pathway (major role).[16][21] |

| Key Effectors | CFTR, NHE3.[4][8] | Various apical and basolateral ion transporters (e.g., ENaC, AQP).[7] |

| Primary Effect | Increased secretion of Cl⁻, HCO₃⁻, and water; decreased Na⁺ absorption.[8][13] | Increased excretion of Na⁺, K⁺, and water (Natriuresis, Kaliuresis, Diuresis).[15][22] |

| Uroguanylin Source | Local production by enteroendocrine cells.[1][9] | Filtered from plasma and local production in distal tubules.[5][6][19] |

Key Experimental Protocols

Closed Jejunal Loop Assay (Intestine)

This in vivo technique is used to measure net fluid and electrolyte transport in a defined segment of the intestine.[13]

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with pentobarbital (B6593769) sodium). A midline laparotomy is performed to expose the small intestine.

-

Loop Creation: A 5-7 cm segment of the jejunum, starting just distal to the ligament of Treitz, is isolated. The proximal and distal ends are ligated with sutures, ensuring the vascular supply remains intact.

-

Procedure: The intestinal content within the loop is gently flushed with saline and air. A test solution (e.g., isotonic saline containing uroguanylin at various concentrations or a vehicle control) is injected into the loop.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm for a defined period (e.g., 30-60 minutes).

-

Sample Collection & Analysis: The animal is euthanized, the loop is re-exposed and removed. The volume of the remaining fluid is measured to determine net fluid movement. The fluid is analyzed for electrolyte concentrations (Na⁺, Cl⁻) using methods like flame photometry or ion-selective electrodes to calculate net electrolyte transport.

Experimental Workflow for Closed Jejunal Loop Assay

References

- 1. Tissue distribution, cellular source, and structural analysis of rat immunoreactive uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circadian regulation of uroguanylin and guanylin in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]

- 13. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Guanylin, uroguanylin, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Entero-Renal Axis in Action: A Technical Guide to the Mechanism of Uroguanylin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroguanylin (B126073) is a peptide hormone that plays a critical role in regulating fluid and electrolyte homeostasis, primarily through its actions in the intestine and kidneys. This technical guide provides an in-depth exploration of the mechanism of action of uroguanylin in mouse models, which have been instrumental in elucidating its physiological functions. The guide details the signaling pathways, summarizes quantitative data from key studies, and provides an overview of the experimental protocols used to investigate the effects of uroguanylin. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology, nephrology, and related fields.

Core Mechanism of Action

In mouse models, uroguanylin primarily exerts its effects through the activation of guanylate cyclase C (GC-C), a transmembrane receptor located on the apical surface of intestinal epithelial cells and in the kidney.[1][2] The binding of uroguanylin to GC-C initiates a signaling cascade that has distinct but complementary effects in the intestine and the kidneys, forming a crucial communication network known as the entero-renal axis.

Intestinal Action: Regulation of Fluid and Electrolyte Secretion

In the intestine, uroguanylin is a potent regulator of fluid and electrolyte transport.[1] Upon binding to GC-C on the luminal surface of enterocytes, it stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This increase in intracellular cGMP has two main consequences:

-

Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR chloride channel. This leads to the secretion of chloride ions (Cl-) into the intestinal lumen.[1][3]

-

Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): The elevated cGMP levels also inhibit the activity of NHE3, a protein responsible for sodium absorption from the intestinal lumen.[1][5]

The combined effect of increased chloride secretion and decreased sodium absorption results in a net movement of water into the intestinal lumen, leading to increased fluid secretion.[1] This mechanism is crucial for maintaining luminal hydration and facilitating normal digestive processes. The activity of uroguanylin in the intestine is pH-dependent, with its potency being significantly enhanced in the acidic microenvironment of the proximal small intestine.[6][7]

Renal Action: Natriuresis, Kaliuresis, and Diuresis

Uroguanylin also plays a significant role in the kidneys, where it promotes the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[8][9] Intravenous administration of uroguanylin in mice leads to a time- and dose-dependent increase in urine output and urinary sodium and potassium excretion.[8] While the GC-C receptor is also expressed in the kidney, studies in GC-C knockout mice (Gucy2c-/-) have revealed that uroguanylin can still induce these renal effects, suggesting the existence of a GC-C-independent signaling pathway in the kidney.[8][9] This alternative pathway may involve a pertussis toxin-sensitive receptor in the proximal tubules.[10] The renal actions of uroguanylin are critical for managing salt and water balance in response to dietary salt intake.[11]

Beyond the Entero-Renal Axis: Other Physiological Roles

Research in mouse models has uncovered additional roles for uroguanylin:

-

Appetite Regulation: A uroguanylin-GUCY2C endocrine axis has been identified that regulates feeding and satiety. Intestinal prouroguanylin is secreted into the circulation after nutrient intake and is converted to active uroguanylin in the hypothalamus, where it acts on GC-C to reduce food intake.[4]

-

Intestinal Polyp Suppression: Oral administration of uroguanylin has been shown to significantly reduce the formation of intestinal polyps in ApcMin/+ mice, a model for colorectal cancer.[12][13] This effect is mediated by the induction of apoptosis in colon adenocarcinoma cells via a cGMP-dependent mechanism.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of uroguanylin in mouse models.

Table 1: Effect of Intravenous Uroguanylin on Renal Parameters in Mice

| Parameter | Treatment Group | Result (Mean ± SEM) | Fold Change vs. Control | Reference |

| Urine Volume (µl/min) | Control (Vehicle) | 1.5 ± 0.3 | - | [8] |

| Uroguanylin (10 units) | 4.2 ± 0.5 | ~2.8 | [8] | |

| Urinary Na+ Excretion (µEq/min) | Control (Vehicle) | 0.1 ± 0.02 | - | [8] |

| Uroguanylin (10 units) | 0.5 ± 0.07 | ~5.0 | [8] | |

| Urinary K+ Excretion (µEq/min) | Control (Vehicle) | 0.2 ± 0.03 | - | [8] |

| Uroguanylin (10 units) | 0.6 ± 0.08 | ~3.0 | [8] |

Table 2: Effect of Uroguanylin on Intestinal Polyp Formation in ApcMin/+ Mice

| Treatment Group | Number of Polyps (Mean ± SD) | Percent Reduction | Reference |

| Control (Vehicle) | 85 ± 15 | - | [12][13] |

| Uroguanylin (oral) | 42 ± 10 | ~50% | [12][13] |

Table 3: Uroguanylin-Induced cGMP Accumulation in T84 Colon Carcinoma Cells (In Vitro Model)

| Uroguanylin Concentration | cGMP Level (pmol/mg protein) | Fold Increase over Basal | Reference |

| Basal | 0.5 ± 0.1 | - | [12] |

| 10 nM | 25 ± 5 | ~50 | [12] |

| 100 nM | 150 ± 20 | ~300 | [12] |

| 1 µM | 250 ± 30 | ~500 | [12] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to study the mechanism of action of uroguanylin in mouse models.

In Vivo Renal Function Assays

This model is used to assess the diuretic, natriuretic, and kaliuretic effects of uroguanylin.

-

Animals: Male C57BL/6 mice are typically used.

-

Anesthesia: Anesthesia is induced via intraperitoneal injection of a ketamine/xylazine cocktail. Caution is advised with medetomidine-ketamine combinations due to potential for urethral obstruction in male mice.[14][15]

-

Procedure:

-

Mice are anesthetized.

-

The urethra is ligated at the base of the bladder to prevent urination.

-

A catheter is inserted into the jugular vein for intravenous infusion.

-

A baseline period of saline infusion is established.

-

Uroguanylin or vehicle control is infused intravenously as a bolus or constant infusion. Doses are often expressed as "units" of activity determined by a suckling mouse assay.[8]

-

After a set time period (e.g., 80 minutes), the mouse is euthanized, and the bladder is surgically exposed and its contents (urine) are collected.[8]

-

-

Analysis: Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

This model allows for the measurement of glomerular filtration rate (GFR) in addition to excretion rates.

-

Animals and Anesthesia: As described for the sealed-urethra model.

-

Procedure:

-

Mice are anesthetized and placed on a heated surgical board to maintain body temperature.

-

Catheters are placed in the jugular vein (for infusion) and the carotid artery (for blood sampling and blood pressure monitoring). A catheter is also placed in the bladder for urine collection.

-

A continuous intravenous infusion of a solution containing an inulin (B196767) marker (e.g., FITC-inulin) is started to allow for GFR measurement.

-

After an equilibration period, baseline urine and blood samples are collected.

-

Uroguanylin or vehicle is then added to the infusion solution.

-

Urine and blood samples are collected at timed intervals.

-

-

Analysis: Urine flow rate, urinary sodium and potassium excretion, and GFR (calculated from inulin clearance) are determined.

In Vitro Intestinal Transport Studies (Ussing Chamber)

Ussing chambers are used to measure ion transport across isolated intestinal segments.

-

Tissue Preparation:

-

Mice are euthanized, and a segment of the intestine (e.g., duodenum, jejunum, colon) is excised and placed in ice-cold, oxygenated Ringer's solution.[16][17]

-

The intestinal segment is opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosal-submucosal layer.[12]

-

-

Ussing Chamber Setup:

-

The isolated intestinal tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[18]

-

Both sides are bathed with circulating, oxygenated (95% O2, 5% CO2) Ringer's solution maintained at 37°C. A common Ringer's solution composition is (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, and 0.4 KH2PO4.[16] Glucose is typically added to the serosal side as an energy source, and mannitol (B672) to the mucosal side to maintain osmotic balance.[16]

-

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped at 0 mV, and the current required to maintain this voltage clamp is the short-circuit current (Isc).

-

Isc is a measure of net active ion transport across the epithelium.

-

After a baseline Isc is established, uroguanylin is added to the mucosal bath, and the change in Isc is recorded. An increase in Isc reflects an increase in net anion secretion (Cl- and HCO3-).[6][12]

-

Molecular and Cellular Assays

-

Procedure:

-

Intestinal tissue is harvested from mice treated with uroguanylin or vehicle.

-

The mucosal layer is scraped and homogenized in an acid solution (e.g., 6% trichloroacetic acid) to stop enzymatic activity and extract cGMP.

-

The homogenate is centrifuged, and the supernatant is collected and neutralized.

-

cGMP levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[12]

-

-

Data Expression: cGMP levels are typically normalized to the total protein content of the tissue homogenate.

-

Purpose: To determine the expression levels of uroguanylin (Guca2b) and GC-C (Gucy2c) mRNA in different tissues.

-

Procedure:

-

Total RNA is extracted from mouse tissues (e.g., kidney, intestine).[11][19]

-

A specified amount of RNA (e.g., 10-20 µg) is separated by size via formaldehyde-agarose gel electrophoresis.[11][20]

-

The separated RNA is transferred and cross-linked to a nylon membrane.[21][22]

-

The membrane is hybridized with a radiolabeled cDNA or cRNA probe specific for the target mRNA (e.g., Guca2b).

-

The membrane is washed to remove non-specifically bound probe, and the hybridized probe is detected by autoradiography.

-

The membrane can be stripped and re-probed with a housekeeping gene (e.g., GAPDH) to control for RNA loading.[11]

-

-

Purpose: To detect and quantify the levels of uroguanylin (as pro-uroguanylin) and GC-C protein.

-

Procedure:

-

Protein is extracted from mouse tissues using a suitable lysis buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-uroguanylin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities can be quantified and normalized to a loading control protein (e.g., β-actin).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Uroguanylin in Intestinal Epithelial Cells

Caption: Uroguanylin signaling pathway in intestinal epithelial cells.

Experimental Workflow for Investigating Renal Effects of Uroguanylin in Mice

Caption: Workflow for renal clearance studies of uroguanylin in mice.

Conclusion

Mouse models have been indispensable in delineating the multifaceted mechanism of action of uroguanylin. The research summarized in this guide highlights its crucial role in the entero-renal axis, regulating intestinal fluid balance and renal salt and water excretion primarily through the GC-C/cGMP signaling pathway. Furthermore, emerging evidence points to its involvement in appetite control and the suppression of intestinal tumorigenesis. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for scientists and researchers aiming to further investigate the physiology of uroguanylin and explore its therapeutic potential in a range of gastrointestinal and metabolic disorders. The continued use of sophisticated mouse models, including genetic knockout and transgenic lines, will undoubtedly uncover further intricacies of uroguanylin's biological functions and its relevance to human health and disease.

References

- 1. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urethral obstruction by seminal coagulum is associated with medetomidine-ketamine anesthesia in male mice on C57BL/6J and mixed genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. physiologicinstruments.com [physiologicinstruments.com]

- 18. physiologicinstruments.com [physiologicinstruments.com]

- 19. A Comprehensive Map of mRNAs and Their Isoforms across All 14 Renal Tubule Segments of Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Northern blotting analysis of microRNAs, their precursors and RNA interference triggers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Guanylate Cyclase C Receptor Activation by Tyr-Uroguanylin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for a specific "Tyr-Uroguanylin" peptide is not extensively available in the public domain. This guide synthesizes information on uroguanylin (B126073) and its N-terminally modified analogs to provide a comprehensive technical overview of the anticipated activation of the Guanylate Cyclase C (GC-C) receptor by a putative Tyr-uroguanylin analog. The quantitative data and experimental protocols are based on studies of uroguanylin and its derivatives.

Introduction

Guanylate cyclase C (GC-C) is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells. It plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. The endogenous ligands for GC-C are the peptides uroguanylin and guanylin (B122020). Activation of GC-C by these ligands leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to initiate a cascade of downstream signaling events.

Uroguanylin's activity is notably pH-dependent, a characteristic attributed to the acidic amino acid residues at its N-terminus. This guide explores the core principles of GC-C activation, with a specific focus on how an N-terminal tyrosine substitution in uroguanylin ("Tyr-Uroguanylin") would likely modulate this interaction, based on the known structure-activity relationships of uroguanylin analogs.

The Guanylate Cyclase C Signaling Pathway

The binding of a ligand, such as uroguanylin or its analogs, to the extracellular domain of GC-C induces a conformational change in the receptor. This allosterically activates the intracellular guanylate cyclase domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP triggers several downstream effects, primarily through the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. Phosphorylation of CFTR leads to chloride and bicarbonate secretion into the intestinal lumen, followed by water, resulting in fluid secretion.[1][2]

Signaling Pathway Diagram

Caption: GC-C signaling pathway upon activation by Tyr-Uroguanylin.

Quantitative Data: Uroguanylin and its Analogs

The binding affinity and activation potency of uroguanylin and its analogs are crucial for understanding their biological activity. These parameters are typically determined through competitive radioligand binding assays and cGMP accumulation assays, respectively. The tables below summarize key quantitative data for uroguanylin and a truncated analog, which provides insight into the importance of the N-terminal domain.

Table 1: Binding Affinities (Ki) of Uroguanylin Analogs for GC-C Receptor

| Ligand | pH | High-Affinity Site Ki (nM) | Low-Affinity Site Ki (nM) | Reference |

| Uroguanylin | 5.0 | ~0.1 | ~30 | [3] |

| 8.0 | ~1.0 | ~300 | [3] | |

| Uroguanylin(98-109) (N-terminal truncated) | 5.0 | 0.19 | 404 | [3] |

| 8.0 | 0.14 | 345 | [3] |

Note: Data for Tyr-Uroguanylin is not available. The data for the truncated analog highlights the role of the N-terminus in pH-dependent binding.

Table 2: Potency (EC50) of Uroguanylin Analogs for cGMP Production

| Ligand | pH | EC50 (nM) | Reference |

| Uroguanylin | 5.0 | ~10 | [1] |

| 8.0 | ~100 | [1] | |

| Guanylin | 5.0 | >1000 | [1] |

| 8.0 | ~30 | [1] |

Note: The potency of uroguanylin is significantly higher at acidic pH, a characteristic conferred by its N-terminal acidic residues. A Tyr-uroguanylin analog's potency would likely be influenced by the physicochemical properties of tyrosine compared to the native N-terminal sequence.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis of Uroguanylin Analogs

The synthesis of uroguanylin analogs like Tyr-uroguanylin is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4][5][6]

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and couple it to the deprotected N-terminus of the resin-bound peptide.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane, and ethanedithiol).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bond Formation: Form the two intramolecular disulfide bonds through air oxidation in a basic buffer.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the GC-C receptor.[7][8][9][10]

Protocol:

-

Cell Culture: Culture cells expressing the GC-C receptor (e.g., T84 human colon carcinoma cells) to confluence in appropriate multi-well plates.

-

Radioligand Preparation: Use a radiolabeled ligand with known high affinity for GC-C, such as 125I-labeled heat-stable enterotoxin (STa).

-

Competition Reaction: Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., Tyr-uroguanylin). Perform incubations at different pH values to assess pH-dependent binding.

-

Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This assay measures the ability of a ligand to stimulate cGMP production in cells expressing the GC-C receptor, thus determining its potency (EC50).[11][12][13]

Protocol:

-

Cell Culture: Plate GC-C expressing cells (e.g., T84 cells) in multi-well plates and grow to confluence.

-

Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.

-

Ligand Stimulation: Treat the cells with varying concentrations of the test ligand (e.g., Tyr-uroguanylin) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).

-

cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA).

-

Data Analysis: Plot the cGMP concentration against the logarithm of the ligand concentration. Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) from the resulting dose-response curve.

Experimental and Logical Workflow Diagrams

Peptide Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of uroguanylin analogs.

Ligand-Receptor Interaction Analysis Workflow

References

- 1. pnas.org [pnas.org]

- 2. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 13. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]

An In-depth Technical Guide to the cGMP-Dependent Signaling of Uroguanylin in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic guanosine (B1672433) monophosphate (cGMP)-dependent signaling pathway of uroguanylin (B126073) and its tyrosinated form, Tyr-uroguanylin, in the rat intestine. This document synthesizes current knowledge on the molecular mechanisms, physiological effects, and key experimental protocols relevant to the study of this pathway. While specific quantitative data for Tyr-uroguanylin in rats is limited in publicly available literature, this guide presents the well-established principles of uroguanylin signaling, which is expected to be highly similar, if not identical, for its tyrosinated form.

Introduction to Uroguanylin and its cGMP-Dependent Signaling

Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][2] It is an endogenous ligand for the transmembrane receptor guanylate cyclase C (GC-C).[2][3] The activation of GC-C by uroguanylin initiates an intracellular signaling cascade mediated by the second messenger cGMP.[1][2] This pathway is a key regulator of intestinal secretion and has emerged as a therapeutic target for gastrointestinal disorders.[3] Guanylin (B122020) and uroguanylin were first isolated from rat jejunum and opossum urine, respectively.[1]

The cGMP-Dependent Signaling Pathway of Uroguanylin

The binding of uroguanylin to the extracellular domain of GC-C, located on the apical membrane of intestinal epithelial cells, triggers a conformational change that activates the intracellular guanylate cyclase domain of the receptor. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

The subsequent rise in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel.[4] The opening of CFTR channels results in the secretion of chloride ions into the intestinal lumen, which is followed by the paracellular movement of sodium and water, leading to intestinal fluid secretion.

Simultaneously, the elevated cGMP levels can also lead to the inhibition of sodium absorption, further contributing to the net secretion of fluid and electrolytes.[5]

References

- 1. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-Uroguanylin Expression in Murine Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyr-Uroguanylin (Uroguanylin) expression in various mouse tissues, focusing on quantitative data, detailed experimental methodologies, and associated signaling pathways. Uroguanylin (B126073), a peptide hormone, plays a crucial role in regulating fluid and electrolyte homeostasis, with primary sites of action in the intestine and kidneys.

Quantitative Expression of Uroguanylin in Mouse Tissues

Uroguanylin (UGN), encoded by the Guca2b gene, is predominantly expressed in the gastrointestinal tract and the kidney. Its expression levels vary significantly along the intestinal tract and within the different segments of the nephron.

Intestinal Expression

Uroguanylin mRNA is found throughout the mouse intestine, with the highest signal intensity observed in the small intestine.[1] Within the small intestine, particularly the jejunum and ileum, UGN is abundantly expressed in enterocytes located in the villi.[2][3] In the duodenum, lower levels of Uroguanylin transcript are found in columnar cells.[2][3] In the colon, Uroguanylin expression is also present, though guanylin (B122020) expression is more prominent in the distal small intestine and colon.[1] Studies have shown that in the crypts of Lieberkühn, Uroguanylin expression is restricted to cells of the secretory lineage.[2][3]

Renal Expression

In the kidney, Uroguanylin mRNA is also detected, with a distinct distribution pattern.[1][4] Quantitative RT-PCR analysis has revealed that Uroguanylin expression is highest in the proximal tubules and significantly lower in other nephron segments, including the glomerulus.[4] Its expression has also been localized to the corticomedullary junction.[1]

The following table summarizes the relative expression of Uroguanylin mRNA in different mouse tissues based on available literature.

| Tissue | Region | Relative Expression Level | Reference |

| Intestine | Small Intestine (overall) | High | [1] |

| Duodenum | Low to Moderate | [2][3] | |

| Jejunum & Ileum | High | [2][3] | |

| Colon | Moderate | [1] | |

| Kidney | Proximal Tubules | High | [4] |

| Corticomedullary Junction | Present | [1] | |

| Glomerulus | Low | [4] | |

| Collecting Ducts | Low | [4] |

Note: This table represents a qualitative summary based on descriptive data from the cited sources. Absolute quantitative values can vary based on the specific mouse strain, age, diet, and experimental methodology used.

Experimental Protocols for the Study of Uroguanylin Expression

Accurate assessment of Uroguanylin expression is critical for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments cited in the literature.

RNA Extraction and Northern Blot Analysis

This method is used to determine the size and relative abundance of Uroguanylin mRNA.

-

Tissue Homogenization: Mouse tissues (e.g., segments of the intestine, whole kidney) are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted from the frozen tissues using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 and 280 nm. RNA integrity is assessed by gel electrophoresis to visualize intact ribosomal RNA bands.

-

Probe Preparation: A mouse Uroguanylin complementary DNA (cDNA) is amplified.[1] This cDNA is then labeled with a radioactive or non-radioactive probe.

-

Gel Electrophoresis and Blotting: A specified amount of total RNA (typically 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel. The RNA is then transferred to a nylon or nitrocellulose membrane.

-

Hybridization and Detection: The membrane is incubated with the labeled Uroguanylin probe. After washing to remove unbound probe, the signal is detected by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

In Situ Hybridization

This technique localizes Uroguanylin mRNA within the cellular context of a tissue.

-

Tissue Preparation: Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for mouse Uroguanylin is synthesized by in vitro transcription from a linearized plasmid containing the Uroguanylin cDNA. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are deparaffinized, rehydrated, and permeabilized. Hybridization with the labeled probe is carried out overnight at a specific temperature.

-

Washing and Detection: The sections are washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by incubation with a chromogenic substrate to produce a colored precipitate at the site of mRNA expression.

-

Imaging: The sections are counterstained and visualized under a microscope.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying Uroguanylin mRNA levels.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues as described for Northern blotting. First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer and Probe Design: Primers and, if used, a fluorescently labeled probe specific for the mouse Uroguanylin gene (Guca2b) are designed.

-

PCR Amplification: The qPCR reaction is set up with the cDNA template, primers, probe (for TaqMan assays), and a qPCR master mix containing DNA polymerase and dNTPs. The reaction is run in a real-time PCR cycler.

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined for each sample. The relative expression of Uroguanylin mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., β-actin or GAPDH).

Western Blot Analysis

This technique is used to detect and quantify Uroguanylin protein.

-

Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris, and the protein concentration of the supernatant is determined.

-

SDS-PAGE and Transfer: A specified amount of protein (typically 20-50 µg) is denatured and separated by size on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for Uroguanylin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The intensity of the bands can be quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method for measuring Uroguanylin protein levels in biological fluids like plasma or in tissue homogenates.[5]

-

Sample Preparation: Tissue homogenates are prepared as for Western blotting. Plasma samples are collected using an anticoagulant.[6]

-

Assay Procedure: A microtiter plate pre-coated with an anti-Uroguanylin antibody is used. Standards and samples are added to the wells. A second, enzyme-conjugated anti-Uroguanylin antibody is then added.

-

Detection: A substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of Uroguanylin in the sample.

-

Quantification: The absorbance is read using a microplate reader, and the concentration of Uroguanylin in the samples is determined by comparison to a standard curve.

Signaling Pathways of Uroguanylin

Uroguanylin exerts its physiological effects by activating specific signaling pathways, primarily through the receptor guanylate cyclase C (GC-C).

Canonical GC-C/cGMP Signaling Pathway

In the intestine, the binding of Uroguanylin to the extracellular domain of GC-C on the apical membrane of enterocytes activates the intracellular guanylate cyclase domain.[7][8] This leads to the conversion of GTP to cyclic GMP (cGMP).[9][10] Increased intracellular cGMP has two main effects:

-

Activation of Protein Kinase G II (PKGII): PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[11]

-

Inhibition of Phosphodiesterase 3 (PDE3): This leads to an increase in cyclic AMP (cAMP) levels, which can also contribute to CFTR activation.[11]

-

Inhibition of the Na+/H+ Exchanger (NHE3): This reduces sodium absorption from the intestinal lumen.[7]

The net result of these actions is increased salt and water secretion into the intestine.

Renal Signaling Pathways

In the kidney, Uroguanylin also induces natriuresis, kaliuresis, and diuresis.[12] While a GC-C-dependent pathway exists in the proximal tubules, evidence suggests the presence of alternative, cGMP-independent signaling mechanisms.[7][13] Studies in GC-C knockout mice have shown that they still exhibit a significant natriuretic and kaliuretic response to Uroguanylin, indicating the involvement of other receptors and pathways.[12][14]

One proposed alternative pathway involves a pertussis toxin-sensitive G-protein-coupled receptor in the proximal tubule.[7][13] In the cortical collecting ducts, a cGMP-independent pathway involving phospholipase A2 and arachidonic acid has also been described.[13]

Experimental Workflow for Studying Uroguanylin Expression and Function

The following diagram illustrates a typical experimental workflow for investigating the role of Uroguanylin in a mouse model.

This guide provides a foundational understanding of Tyr-Uroguanylin expression and its investigation in murine models. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating further exploration into the multifaceted roles of this important peptide hormone.

References

- 1. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Uroguanylin levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mouse guanylate cyclase activator 2B (uroguanylin) (GUCA2B) Elisa Kit – AFG Scientific [afgsci.com]

- 7. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]

- 9. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Roles of Tyr-Uroguanylin: A Technical Guide to its Endocrine and Paracrine Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroguanylin (B126073), and its synthetically tyrosinated form Tyr-Uroguanylin used in research, is a peptide hormone with a dual-action mechanism, functioning through both paracrine and endocrine pathways to regulate distinct physiological processes. In its paracrine role, primarily within the gastrointestinal tract, it governs local fluid and electrolyte homeostasis in a pH-sensitive manner. As an endocrine signaling molecule, its precursor, prouroguanylin, circulates to the kidneys to modulate renal salt and water excretion, thereby contributing to systemic blood pressure regulation. This technical guide provides an in-depth exploration of these two functional modalities, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and therapeutic development.

Paracrine Function: Local Regulation in the Intestinal Epithelium

In the gastrointestinal tract, uroguanylin acts as a luminal signaling molecule, secreted by enterochromaffin cells, goblet cells, and Paneth cells into the intestinal lumen.[1] Its primary paracrine function is the regulation of intestinal fluid and ion transport.[1] This action is mediated through the activation of the apical membrane receptor guanylate cyclase-C (GC-C).[2]

Signaling Pathway

Upon binding to GC-C, uroguanylin stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration activates protein kinase G II (PKGII).[1] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[3] Concurrently, the elevated cGMP levels inhibit the sodium/hydrogen exchanger (NHE3), reducing sodium absorption.[1] The net effect is an increase in luminal fluid and electrolytes, contributing to the maintenance of intestinal fluidity.

pH-Dependent Activity

A critical feature of uroguanylin's paracrine function is its pH-dependent activity. In the acidic environment of the proximal small intestine (pH ~5.0), uroguanylin exhibits significantly higher potency in stimulating cGMP accumulation compared to the more alkaline environment of the colon (pH ~8.0).[4][5] Conversely, the related peptide guanylin (B122020) is more potent in alkaline conditions.[4][5] This differential pH sensitivity is attributed to the N-terminal acidic amino acid residues of uroguanylin.[5]

| Parameter | Condition | Tyr-Uroguanylin | Guanylin | Reference |

| Relative Potency (cGMP stimulation in T84 cells) | pH 5.0 | 100-fold more potent | Less potent | [4][5] |

| pH 8.0 | Less potent | 3-fold more potent | [4] | |

| Receptor Binding Affinity (T84 cells) | pH 5.0 vs. pH 8.0 | 10-fold increase | 100-fold decrease | [5] |

| Inhibition Constant (Ki) for Receptor Binding (T84 cells) | High Affinity Site | - | 19 ± 5 nM | [6] |

| Low Affinity Site | - | 1.3 ± 0.5 µM | [6] |

Table 1. pH-Dependent Activity and Binding Affinity of Uroguanylin and Guanylin.

Endocrine Function: Systemic Regulation of Renal Function

The endocrine function of the uroguanylin system establishes a gut-kidney axis for regulating sodium homeostasis. Prouroguanylin, the inactive precursor of uroguanylin, is secreted from the intestine into the bloodstream.[7] It circulates to the kidneys, where it is filtered and processed into its active form, uroguanylin.[1][8]

Signaling Pathways in the Kidney

In the kidney, uroguanylin exerts its effects through at least two distinct signaling pathways:

-

GC-C Dependent Pathway: Similar to its action in the intestine, uroguanylin can bind to GC-C receptors in the renal tubules, leading to increased cGMP production.[3] This results in natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (water excretion).[3]

-

GC-C Independent Pathway: Evidence suggests the existence of a GC-C independent signaling mechanism in the kidney.[2][9] This pathway is thought to involve a pertussis toxin-sensitive G-protein coupled receptor.[2][9] Activation of this receptor may lead to the stimulation of phospholipase A2 and subsequent downstream signaling.[2] This alternative pathway is significant as uroguanylin-induced natriuresis is still observed in GC-C knockout mice.[10]

Quantitative Effects on Renal Excretion

Intravenous infusion of uroguanylin in animal models has been shown to produce a dose-dependent increase in urinary sodium and potassium excretion.

| Peptide | Dose | Effect on Sodium Excretion (in isolated perfused rat kidney) | Effect on Potassium Excretion (in isolated perfused rat kidney) | Reference |

| Tyr-Uroguanylin | 0.19 µM | Significant increase | Increase | [11] |

| 0.62 µM | Greater increase than Guanylin at similar concentration | Increase | [11] | |

| 1.9 µM | Maximal increase | 50% increase | [11] | |

| Guanylin | 0.33 µM | No effect | Increase | [11] |

| 1.3 µM | Increase | Increase | [11] |

Table 2. Dose-Dependent Effects of Uroguanylin and Guanylin on Renal Excretion.

Experimental Protocols

cGMP Accumulation Assay in T84 Cells

This assay quantifies the intracellular cGMP concentration in the human colon carcinoma cell line T84 following stimulation with Tyr-Uroguanylin.

Materials:

-

T84 cells

-

24-well culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Buffers at pH 5.0 and pH 8.0

-

Tyr-Uroguanylin

-

3.3% Perchloric acid

-

Potassium hydroxide (B78521) (KOH)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Culture T84 cells to confluence in 24-well plates.

-

Wash the cell monolayers twice with the respective pH 5.0 or pH 8.0 buffer.

-

Prepare serial dilutions of Tyr-Uroguanylin in the corresponding pH buffer.

-

Add the Tyr-Uroguanylin solutions to the cells and incubate at 37°C for 40 minutes.

-

Aspirate the reaction medium and add 200 µl of 3.3% perchloric acid to each well to stop the reaction and extract cGMP.

-

Neutralize the extract to pH 7.0 with KOH.

-

Centrifuge the samples to pellet the precipitate.

-

Use the supernatant to measure cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.

-

Normalize cGMP levels to the protein concentration of each well.

Competitive Radioligand Binding Assay in T84 Cells

This assay determines the binding affinity of Tyr-Uroguanylin to its receptor on T84 cells.

Materials:

-

T84 cells

-

24-well culture plates

-

Radiolabeled ligand (e.g., 125I-ST)

-

Unlabeled Tyr-Uroguanylin (competitor)

-

Binding buffer at desired pH

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Culture T84 cells to confluence in 24-well plates.

-

Wash cells with ice-cold binding buffer.

-

Incubate cells with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled Tyr-Uroguanylin in binding buffer at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and collect the lysate.

-

Separate bound from free radioligand by filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the unlabeled competitor.

-

Determine the IC50 and subsequently the Ki value from the competition curve.

In Vivo Assessment of Natriuresis in Rats

This protocol outlines the procedure for measuring the natriuretic effect of Tyr-Uroguanylin in an anesthetized rat model.

Surgical Preparation:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Cannulate the trachea to ensure a patent airway.

-

Insert a catheter into the jugular vein for infusion of anesthetic and experimental compounds.

-

Cannulate the carotid artery to monitor blood pressure.

-

Catheterize the bladder for urine collection.

Experimental Protocol:

-

Allow the animal to stabilize after surgery.

-

Collect a baseline urine sample.

-

Infuse Tyr-Uroguanylin intravenously at various doses.

-

Collect urine at timed intervals during and after the infusion.

-

Measure urine volume and the concentrations of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.

-

Calculate the urinary excretion rates of sodium and potassium.

Conclusion

Tyr-Uroguanylin demonstrates a sophisticated dual functionality, acting locally in the intestine to regulate immediate digestive processes and systemically on the kidney to maintain long-term electrolyte and fluid balance. The pH-dependent nature of its paracrine activity highlights a finely tuned regulatory mechanism within the gut. The endocrine pathway, involving the conversion of its prohormone in the kidney and the potential for GC-C independent signaling, opens avenues for exploring novel therapeutic targets for renal and cardiovascular diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of the uroguanylin system and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]